3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline is an organic compound with the molecular formula C18H21NO This compound is characterized by the presence of a dimethyl-substituted aniline group attached to a phenyl ring, which is further connected to a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylaniline and 2-(prop-2-en-1-yloxy)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Purification: The product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the aniline and phenyl groups allows for potential binding interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: A simpler analog lacking the prop-2-en-1-yloxy group.
2-(Prop-2-en-1-yloxy)benzyl chloride: A precursor used in the synthesis of the target compound.
N-Phenyl-2-propen-1-amine: A structurally related compound with similar functional groups.
Uniqueness
3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethyl-substituted aniline and the prop-2-en-1-yloxy group allows for diverse applications and interactions not possible with simpler analogs.
Properties
IUPAC Name |
3,4-dimethyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-10-9-14(2)15(3)12-17/h4-10,12,19H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOCTCWBOBPITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2OCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.